molecular formula C21H18N2O5 B10891394 3-{[4-(1,3-benzodioxol-5-yl)piperazino]carbonyl}-2H-chromen-2-one

3-{[4-(1,3-benzodioxol-5-yl)piperazino]carbonyl}-2H-chromen-2-one

Cat. No.: B10891394
M. Wt: 378.4 g/mol
InChI Key: VHTNRNOAQVVCOC-UHFFFAOYSA-N
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Description

3-{[4-(1,3-benzodioxol-5-yl)piperazino]carbonyl}-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure with a piperazino substituent linked to a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(1,3-benzodioxol-5-yl)piperazino]carbonyl}-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions to form the chromen-2-one scaffold. The piperazino group is then introduced via a nucleophilic substitution reaction, where 1,3-benzodioxole is reacted with piperazine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(1,3-benzodioxol-5-yl)piperazino]carbonyl}-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{[4-(1,3-benzodioxol-5-yl)piperazino]carbonyl}-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[4-(1,3-benzodioxol-5-yl)piperazino]carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The piperazino group may enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one
  • 3-{[4-(2H-1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-6,7-dimethoxy-2H-chromen-2-one

Uniqueness

Compared to similar compounds, 3-{[4-(1,3-benzodioxol-5-yl)piperazino]carbonyl}-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. The presence of the benzodioxole moiety linked to the piperazino group enhances its potential for diverse applications.

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)piperazine-1-carbonyl]chromen-2-one

InChI

InChI=1S/C21H18N2O5/c24-20(16-11-14-3-1-2-4-17(14)28-21(16)25)23-9-7-22(8-10-23)15-5-6-18-19(12-15)27-13-26-18/h1-6,11-12H,7-10,13H2

InChI Key

VHTNRNOAQVVCOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

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